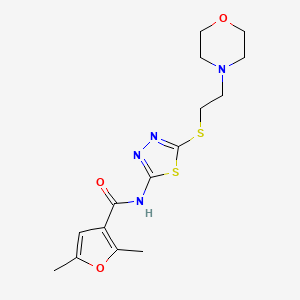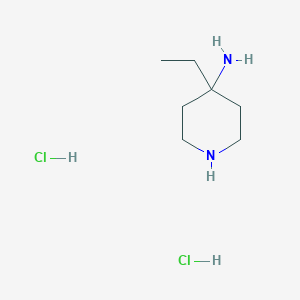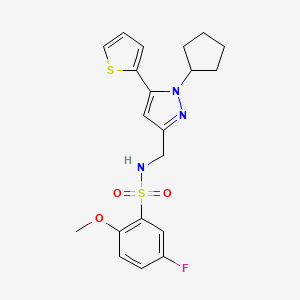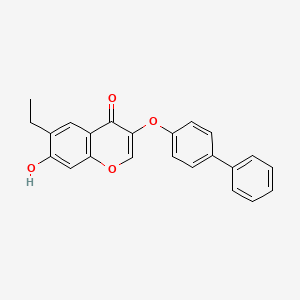![molecular formula C23H23N5O3S B2746941 N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide CAS No. 451474-74-1](/img/no-structure.png)
N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide is a useful research compound. Its molecular formula is C23H23N5O3S and its molecular weight is 449.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant Activity and Coordination Complexes
Novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives have been synthesized and characterized. These complexes exhibit significant antioxidant activity, highlighting the potential utility of pyrazole-acetamide derivatives in developing compounds with antioxidant properties. The solid-state structure and the effect of hydrogen bonding on the self-assembly process of these complexes were also investigated, providing insights into the structural and functional applications of such molecules in scientific research (Chkirate et al., 2019).
Pharmacological Potential and Toxicity Assessment
The computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazoles novel derivatives, including toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, has been explored. These studies provide a foundation for the potential therapeutic applications of related compounds, emphasizing their diverse pharmacological activities (Faheem, 2018).
Anticancer Activity
Research into 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives aimed to discover new anticancer agents. By attaching different aryloxy groups to the pyrimidine ring, certain compounds showed appreciable cancer cell growth inhibition against a range of cancer cell lines, demonstrating the potential of these derivatives in cancer research (Al-Sanea et al., 2020).
Antitumor and Biological Activity
Novel acetamide, pyrrole, pyrrolopyrimidine, thiocyanate, hydrazone, pyrazole, isothiocyanate, and thiophene derivatives containing a biologically active pyrazole moiety have been synthesized to evaluate antitumor activity. One compound, in particular, was found to be more effective than the reference drug, doxorubicin, showcasing the therapeutic potential of these derivatives in antitumor applications (Alqasoumi et al., 2009).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide involves the reaction of 4-ethoxyaniline with ethyl chloroacetate to form N-(4-ethoxyphenyl)glycine ethyl ester. This intermediate is then reacted with thionyl chloride to form N-(4-ethoxyphenyl)glycine ethyl ester chloride. The resulting compound is then reacted with 5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidine-6-thiol in the presence of a base to form the desired product.", "Starting Materials": [ "4-ethoxyaniline", "ethyl chloroacetate", "thionyl chloride", "5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidine-6-thiol", "base" ], "Reaction": [ "Step 1: 4-ethoxyaniline is reacted with ethyl chloroacetate in the presence of a base to form N-(4-ethoxyphenyl)glycine ethyl ester.", "Step 2: N-(4-ethoxyphenyl)glycine ethyl ester is then reacted with thionyl chloride to form N-(4-ethoxyphenyl)glycine ethyl ester chloride.", "Step 3: N-(4-ethoxyphenyl)glycine ethyl ester chloride is then reacted with 5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidine-6-thiol in the presence of a base to form N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide." ] } | |
Número CAS |
451474-74-1 |
Fórmula molecular |
C23H23N5O3S |
Peso molecular |
449.53 |
Nombre IUPAC |
N-(4-ethoxyphenyl)-2-[[5-(2-ethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H23N5O3S/c1-3-15-7-5-6-8-19(15)28-22(30)18-13-24-27-21(18)26-23(28)32-14-20(29)25-16-9-11-17(12-10-16)31-4-2/h5-13H,3-4,14H2,1-2H3,(H,24,27)(H,25,29) |
Clave InChI |
UXTIONQWTZRDCI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1N2C(=O)C3=C(NN=C3)N=C2SCC(=O)NC4=CC=C(C=C4)OCC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2746865.png)
![3-(4-ethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2746866.png)

![2,2-dimethyl-N-({1-[(2,2,3,3-tetramethyl-4-oxoazetidin-1-yl)methyl]piperidin-3-yl}methyl)propanamide](/img/structure/B2746870.png)
![tert-butyl N-[(2Z)-8-formylcyclooct-2-en-1-yl]carbamate](/img/structure/B2746871.png)
![methyl 2-benzamido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2746872.png)



![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2746879.png)

